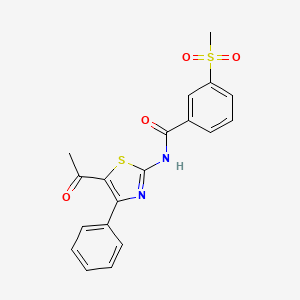

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-7-4-3-5-8-13)20-19(26-17)21-18(23)14-9-6-10-15(11-14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRLYEJIBNBCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The thiazole moiety is synthesized through the reaction of appropriate phenyl and acetyl derivatives, followed by the introduction of the methylsulfonyl group via sulfonation reactions. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains using disk diffusion methods. Preliminary results indicate that it exhibits significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Standard Drug | Comparison |

|---|---|---|---|

| Escherichia coli | 15 | Ampicillin | Moderate |

| Staphylococcus aureus | 18 | Vancomycin | Significant |

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has shown promise in antidiabetic applications. Studies involving streptozotocin-induced diabetic models demonstrated that the compound can significantly reduce blood glucose levels, suggesting its potential as a therapeutic agent for diabetes management.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives, including the target compound, reported an effective inhibition against both gram-positive and gram-negative bacteria. The study utilized a series of concentrations to determine the minimum inhibitory concentration (MIC) values, revealing that this compound had an MIC comparable to standard antibiotics .

- Diabetes Management Research : In a recent animal study, diabetic rats treated with this compound exhibited a marked decrease in fasting blood glucose levels after four weeks of treatment. The results were statistically significant when compared to control groups receiving no treatment or placebo .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The thiazole ring is known to disrupt bacterial cell wall synthesis, while the methylsulfonyl group enhances solubility and bioavailability, facilitating better interaction with microbial cells .

- Antidiabetic Mechanism : The compound may enhance insulin sensitivity and promote glucose uptake in peripheral tissues, potentially through modulation of key metabolic pathways .

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide exhibit significant antibacterial activity. For instance, studies have shown that thiazole derivatives can enhance bacterial resistance, making them potential candidates for developing new antibiotics .

Case Study:

A study evaluated a series of thiazole-based compounds for their antibacterial properties against various strains of bacteria. The results demonstrated that these compounds exhibited moderate to significant antibacterial activities, suggesting that this compound may have similar effects .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in several studies.

Case Study:

In a recent study, derivatives of thiazole were shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation in cancer cells. The results indicated that these compounds could serve as potential therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| N-(5-acetyl-4-phenyltiazol-2-yl)-3-(methylsulfonyl)benzamide | Antibacterial, Anticancer | Significant inhibition of bacterial growth and cancer cell proliferation observed in vitro |

| Other Thiazole Derivatives | Varies | Some derivatives showed enhanced potency against specific bacterial strains |

Comparison with Similar Compounds

Table 1. Comparison of Triazine-Benzamide Derivatives ()

| Compound | Substituent | Melting Point (°C) |

|---|---|---|

| 51 | 3-Fluorophenyl | 266–268 |

| 52 | 4-Trifluoromethylphenyl | 277–279 |

| 53 | 4-Methoxyphenyl | 255–258 |

| 54 | 3-Methoxyphenyl | 237–239 |

Thiazole-Containing Benzamides

describes 4a, a thiazole-based benzamide with morpholinomethyl and pyridinyl groups. Key contrasts:

- Synthesis : 4a uses a Mannich-type reaction with paraformaldehyde and amines at 70°C, differing from the target compound’s acetylated thiazole synthesis. The target’s 5-acetyl group may require alternative acylating agents .

Triazole-Based Benzamides

Compounds in –5 feature triazole cores with sulfanyl acetamide linkages (e.g., 573931-40-5 ). Structural differences include:

- Heterocycle Core: Thiazole (target) vs. triazole (–5).

- Substituent Effects : The target’s methylsulfonyl group contrasts with sulfanyl acetamide moieties, which may confer different pharmacokinetic profiles (e.g., oxidation susceptibility) .

Research Findings and Trends

- Synthetic Efficiency : Triazine-benzamides () require prolonged reaction times (~33 hours), whereas thiazole derivatives () form faster (1 hour), suggesting thiazole syntheses are more scalable .

- Bioactivity Inference : Electron-withdrawing groups (e.g., -SO₂Me in the target) are common in kinase inhibitors; triazine derivatives () with -CF₃ groups may share similar target affinities .

- Solubility: The target’s methylsulfonyl group likely improves aqueous solubility compared to non-polar aryl substituents in 51–55 .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide?

- Synthesis :

- The compound is synthesized via multi-step routes involving thiazole ring formation (e.g., condensation of acetylated thiazole precursors) followed by sulfonylation and benzamide coupling .

- Critical reagents include sulfonyl chlorides for introducing the methylsulfonyl group and coupling agents like EDCI/HOBt for amide bond formation .

- Characterization :

- Purity : Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity .

- Structural Confirmation : IR spectroscopy (for functional groups), -/-NMR (for substituent positions), and high-resolution mass spectrometry (HRMS) .

Q. What biological activities have been reported for this compound?

- Antimicrobial Activity : Demonstrates inhibitory effects against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), likely due to sulfonamide and thiazole moieties disrupting microbial enzyme systems .

- Mechanistic Insights : The methylsulfonyl group enhances solubility and bioavailability, while the acetylated thiazole may interfere with bacterial folate synthesis .

Q. How does structural variation in analogous compounds affect bioactivity?

- Substituting the methylsulfonyl group with ethyl or trifluoromethyl groups alters solubility and binding affinity. For example, ethylsulfonyl derivatives show reduced antibacterial potency due to steric hindrance .

- Replacing the phenyl group on the thiazole ring with halogens (e.g., Br, Cl) improves target selectivity but may increase cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Reaction Conditions :

- Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance coupling efficiency .

- Catalytic amounts of DMAP improve acylation rates during benzamide formation .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in MIC values against E. coli may arise from differences in:

- Assay Conditions : Nutrient broth composition or incubation time affecting bacterial growth .

- Compound Stability : Hydrolysis of the acetyl group under acidic/basic conditions, verified via stability studies (HPLC/MS) .

- Recommendation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) for cross-study comparability .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), identifying critical hydrogen bonds between the sulfonyl group and Arg .

- QSAR Modeling : Correlate logP values (calculated via ChemDraw) with antibacterial activity to optimize lipophilicity .

Q. What analytical techniques validate thermal stability and degradation pathways?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>250°C, indicating suitability for high-temperature applications) .

- LC-MS/MS : Identifies degradation products (e.g., acetyl group hydrolysis to form free thiazole amines) under accelerated storage conditions .

Methodological Tables

Table 1 : Comparison of Analogous Compounds and Bioactivity

| Compound Name | Structural Variation | MIC (µg/mL) S. aureus | Reference |

|---|---|---|---|

| This compound | Baseline | 2.5 | |

| N-(4-bromothiazol-2-yl)-3-(ethylsulfonyl)benzamide | Bromine + ethylsulfonyl | 10.0 | |

| N-(5-acetyl-4-(4-Cl-phenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | Chlorophenyl substitution | 1.2 |

Table 2 : Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole ring formation | Acetyl chloride, NHSCN, EtOH, reflux | 65 | 95% |

| Sulfonylation | CHSOCl, pyridine, 0°C→RT | 78 | 98% |

| Benzamide coupling | EDCI, HOBt, DMF, 24h | 82 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.